- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128
Cas no 930-55-2 (1-Nitrosopyrrolidine)
1-Nitrosopyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 1-nitroso-
- 1-Nitrosopyrrolidine
- 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL
- N-Nitrosopyrrolidine
- N-Nitrosopyrrolidine Solution
- NPYR
- NSC 18797
- 1-Nitrosopyrrolidine (ACI)
- RCRA waste number U180
- C19285
- AI3-62030
- N-Nitrosopyrrolidin
- N-NITROSOPYRROLIDINE [HSDB]
- NCGC00249214-01
- D82025
- Tetrahydro-N-nitroso-Pyrrole
- SY115826
- DTXSID8021062
- N-PYR
- Pyrrole, tetrahydro-N-nitroso-
- RCRA waste no. U180
- NCGC00256421-01
- Tox21_302913
- HSDB 5116
- FT-0633121
- Q22138421
- Pyrrolidine, nitroso-
- WLN: T5NTJ ANO
- 1-Nitrosopyrrolidine, 99%
- Tox21_202356
- 1-Nitrosopyrrolidine-d4
- NCGC00259905-01
- N-Nitrosopyrrolidine 10 microg/mL in Methanol
- N-Nitroso-pyrrolidine
- SZ4J5WK201
- Nitroso-Pyrrolidine
- NSC18797
- NS00010284
- MFCD00003166
- InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H
- CHEBI:82362
- 930-55-2
- N-Nitrosopyrrolidine (NPYR)
- CCRIS 478
- 1-Pyrrolidinamine, N-nitroso-
- No-pyr
- AKOS006227868
- CHEMBL351175
- N-Nitroso-1-Pyrrolidinamine
- 57371-40-1
- Nitrosopyrrolidine
- WNYADZVDBIBLJJ-UHFFFAOYSA-N
- N-NITROSOPYRROLIDINE [IARC]
- BRN 0107615
- SCHEMBL606668
- EINECS 213-218-8
- BS-17894
- EN300-1296527
- Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797
- UNII-SZ4J5WK201
- N-Nitrosopyrrolidine 100 microg/mL in Methanol
- DTXCID701062
- 1219802-09-1
- 5-20-01-00521 (Beilstein Handbook Reference)
- N-NITROSOPYRROLIDINE [MI]
- 35884-45-8
- N-Nitrosopyrrolidin [German]
- n-nitrosopyrrolidine-d8
- NSC-18797
- 1-nitroso-Pyrrolidine
- CAS-930-55-2
- DB-057363
-
- MDL: MFCD00003166
- Inchi: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
- InChI Key: WNYADZVDBIBLJJ-UHFFFAOYSA-N
- SMILES: O=NN1CCCC1
Computed Properties
- Exact Mass: 100.06400
- Monoisotopic Mass: 100.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 68.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.085 g/mL at 25 °C(lit.)
- Boiling Point: 214 °C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.489(lit.)
- PSA: 32.67000
- LogP: 0.70150
- Solubility: dissolve in water
1-Nitrosopyrrolidine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H351
- Warning Statement: P281
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 40
- RTECS:UY1575000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in rats: 900 mg/kg (Druckrey)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R40
1-Nitrosopyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Nitrosopyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DC312-1g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 1g |
¥158.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EK305-100mg |
1-Nitrosopyrrolidine |
930-55-2 | 100mg |
¥644.0 | 2022-02-28 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114388-100mg |
1-Nitrosopyrrolidine |
930-55-2 | 100mg |
¥1129.90 | 2023-09-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111145-10g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 10g |
¥340.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111145-5g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 5g |
¥213.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111145-1g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 1g |
¥58.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111145-25g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 25g |
¥680.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032594-5g |
1-Nitrosopyrrolidine |
930-55-2 | 99% | 5g |
¥209 | 2024-05-20 | |
| BAI LING WEI Technology Co., Ltd. | APP-9-155-1mL |
N-Nitrosopyrrolidine,100 μg/mL in Dichloromethane |
930-55-2 | 100 μg/mL in Dichloromethane | 1mL |
¥ 309 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | AS-E0298-1mL |
N-Nitrosopyrrolidine,5.0 mg/mL in MeOH |
930-55-2 | 5.0 mg/mL in MeOH | 1mL |
¥ 494 | 2022-04-26 |
1-Nitrosopyrrolidine Production Method
Production Method 1
Production Method 2
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ; 20 min, rt
- Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditions, Synlett, 2002, (10), 1621-1624
Production Method 3
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660
Production Method 4
- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258
Production Method 5
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470
Production Method 6
- Synthesis method of N-nitrosation product of secondary amine by electrolysis, China, , ,
Production Method 7
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221
Production Method 8
- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions, Tetrahedron Letters, 2003, 44(16), 3345-3349
Production Method 9
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597
Production Method 10
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627
Production Method 11
- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2, Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396
Production Method 12
- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Helvetica Chimica Acta, 2006, 89(12), 2922-2926
Production Method 13
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions, Synlett, 2002, (6), 1002-1004
Production Method 14
- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
Production Method 15
- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6
Production Method 16
- Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditions, Letters in Organic Chemistry, 2013, 10(3), 204-208
Production Method 17
- Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosation, Synthetic Communications, 2009, 39(4), 604-612
Production Method 18
- Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling Reaction, Advanced Synthesis & Catalysis, 2020, 362(22), 5036-5043
Production Method 19
- Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazines, Tetrahedron Letters, 2015, 56(41), 5613-5615
Production Method 20
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861
1-Nitrosopyrrolidine Preparation Products
1-Nitrosopyrrolidine Suppliers
1-Nitrosopyrrolidine Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-Nitrosopyrrolidine
1-Nitrosopyrrolidine (CAS No. 930-55-2): Properties, Applications, and Research Insights
1-Nitrosopyrrolidine (CAS No. 930-55-2) is a nitrogen-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This organic compound, characterized by its pyrrolidine ring with a nitroso functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula is C4H8N2O, and it exhibits unique reactivity due to the presence of the nitroso group, making it valuable for various applications.
The chemical properties of 1-Nitrosopyrrolidine include a molecular weight of 100.12 g/mol and a distinct yellow to orange appearance in its pure form. Researchers often explore its stability under different conditions, as the nitroso group can participate in diverse chemical reactions, such as nitrosation and redox processes. Its solubility in organic solvents like ethanol and acetone makes it a preferred choice for laboratory-scale reactions.
One of the most searched questions about 1-Nitrosopyrrolidine is its role in pharmaceutical research. While not a drug itself, this compound is frequently utilized as a building block for synthesizing more complex molecules. Its ability to introduce nitroso functionalities into target structures is particularly valuable in medicinal chemistry, where researchers investigate novel compounds for therapeutic potential. Recent studies have highlighted its use in developing enzyme inhibitors and bioactive probes.
In material science, 1-Nitrosopyrrolidine CAS 930-55-2 has shown promise as a precursor for functionalized polymers. The compound's reactivity allows for the modification of polymer chains, potentially leading to materials with enhanced properties. This application aligns with current trends in sustainable material development, a hot topic in scientific circles and industrial applications.
Environmental researchers have examined the degradation pathways of 1-Nitrosopyrrolidine, particularly its behavior in aqueous systems. Understanding these processes is crucial for assessing the environmental impact of chemical compounds, a subject of growing public concern. The compound's photochemical stability and potential transformation products are active areas of investigation, especially in the context of green chemistry principles.
Analytical chemists frequently employ advanced techniques like HPLC and mass spectrometry to detect and quantify 1-Nitrosopyrrolidine in complex mixtures. The development of sensitive analytical methods for this compound supports quality control in manufacturing processes and environmental monitoring programs. Recent advancements in analytical instrumentation have improved detection limits for such nitrogen-containing compounds.
The safety profile of 1-Nitrosopyrrolidine (930-55-2) is another common search topic among professionals. While comprehensive toxicological data continues to be developed, researchers emphasize proper handling procedures in laboratory settings. The scientific community maintains ongoing discussions about best practices for working with reactive nitrogen compounds, reflecting broader concerns about laboratory safety standards.
Market analysis indicates steady demand for 1-Nitrosopyrrolidine among research institutions and specialty chemical manufacturers. The compound's niche applications in organic synthesis and chemical research ensure its continued relevance. Suppliers typically offer it in various purity grades to meet different research requirements, with analytical standards being particularly important for method development and validation studies.
Emerging research directions for 1-Nitrosopyrrolidine include its potential in catalysis and coordination chemistry. The nitroso group's ability to coordinate with metal centers opens possibilities for designing novel catalytic systems. These investigations align with current interests in energy-efficient chemical processes and atom-economical reactions, addressing pressing challenges in industrial chemistry.
For researchers sourcing 1-Nitrosopyrrolidine CAS No. 930-55-2, understanding storage requirements is essential. The compound typically requires protection from light and moisture to maintain stability, with recommendations for storage in amber glass containers under inert atmospheres. These handling considerations reflect general best practices for nitroso compound storage in research environments.
The synthesis of 1-Nitrosopyrrolidine continues to be refined, with recent literature describing improved methods for its preparation. These developments aim to enhance yield and purity while minimizing byproduct formation, addressing the growing demand for high-purity chemical intermediates in advanced research applications.
In conclusion, 1-Nitrosopyrrolidine (930-55-2) remains an important compound in chemical research, with applications spanning multiple disciplines. Its unique chemical properties and versatility as a synthetic building block ensure its continued use in academic and industrial settings. As research trends evolve toward sustainable chemistry and molecular design, this compound will likely maintain its relevance in scientific investigations and technological developments.
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